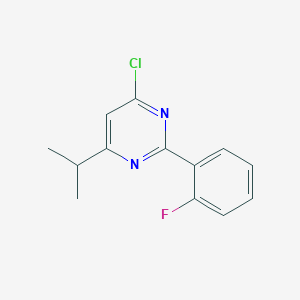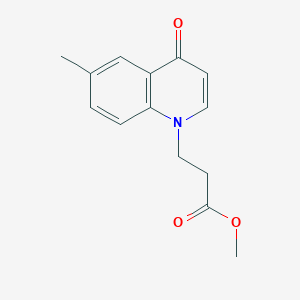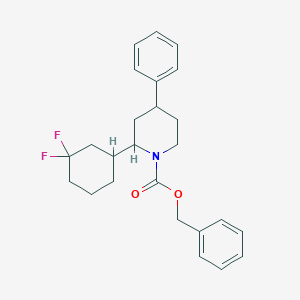
Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, a difluorocyclohexyl ring, a phenyl group, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of benzyl chloroformate with 3,3-difluorocyclohexylamine to form benzyl 3,3-difluorocyclohexylcarbamate. This intermediate is then reacted with 4-phenylpiperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product .
化学反应分析
Types of Reactions
Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
相似化合物的比较
Similar Compounds
- Benzyl 3,3-difluorocyclohexylcarbamate
- Benzyl (S)-3-bromo-1-(®-3,3-difluorocyclohexyl)-2-oxopropylcarbamate
- N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide
Uniqueness
Benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
属性
分子式 |
C25H29F2NO2 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
benzyl 2-(3,3-difluorocyclohexyl)-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C25H29F2NO2/c26-25(27)14-7-12-22(17-25)23-16-21(20-10-5-2-6-11-20)13-15-28(23)24(29)30-18-19-8-3-1-4-9-19/h1-6,8-11,21-23H,7,12-18H2 |
InChI 键 |
RSUREMKXDTUFDB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(C1)(F)F)C2CC(CCN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11810007.png)

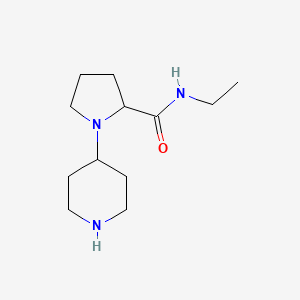

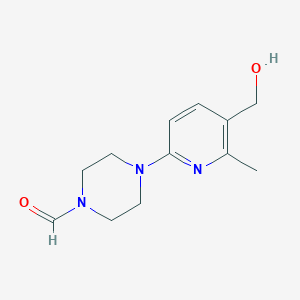
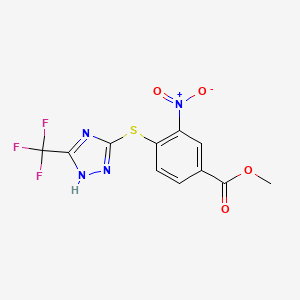
![6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one](/img/structure/B11810029.png)
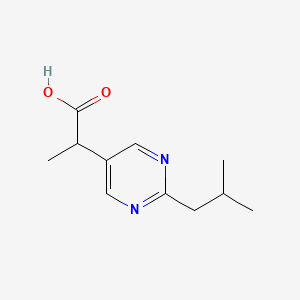
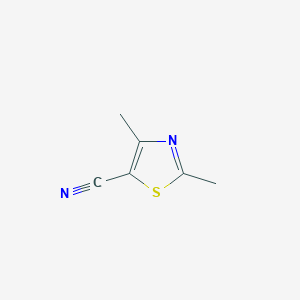
![(R)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B11810051.png)

